11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one
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Overview
Description
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 11-amino-9-mercapto-6-chloro-8,10-diaza-5H-benzo[a]phenoxazin-5-one with phenol precursors . The reaction is catalyzed by a Pd/t-BuXPhos/K3PO4 system, which facilitates the formation of ether derivatives . The reaction conditions include refluxing in methanol or conducting the reaction at room temperature, depending on the specific phenol precursor used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5H-benzo[a]phenoxazin-5-one: Shares a similar core structure but lacks the acetyl group, which can influence its chemical reactivity and biological activity.
9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one: Contains additional functional groups that can alter its electronic properties and applications.
Uniqueness
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and chloro groups can enhance its reactivity and potential as a therapeutic agent compared to other phenoxazine derivatives .
Properties
CAS No. |
73397-15-6 |
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Molecular Formula |
C18H10ClNO3 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
11-acetyl-6-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C18H10ClNO3/c1-9(21)10-7-4-8-13-15(10)20-16-11-5-2-3-6-12(11)17(22)14(19)18(16)23-13/h2-8H,1H3 |
InChI Key |
ONPCTXDDGZVCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl |
Origin of Product |
United States |
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